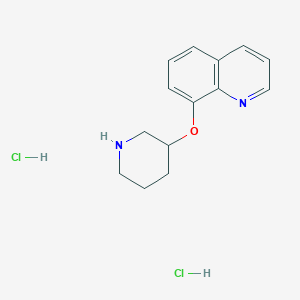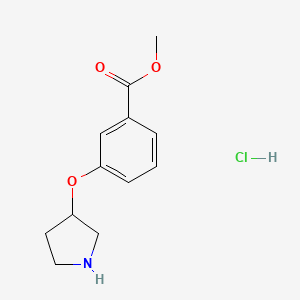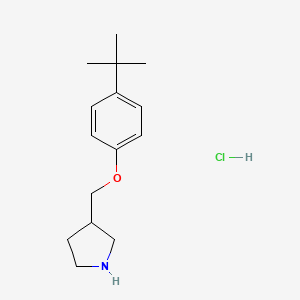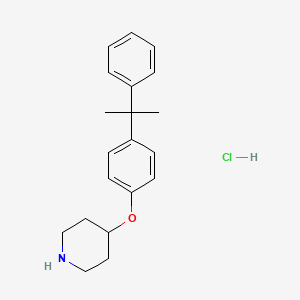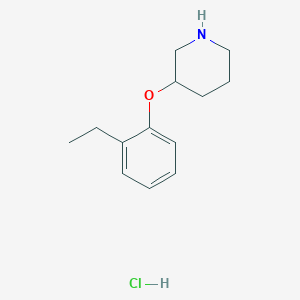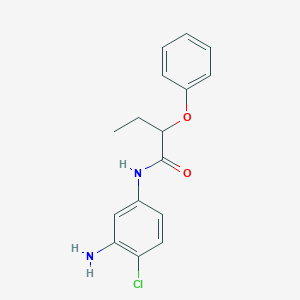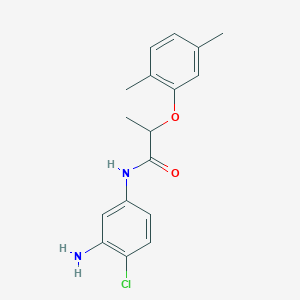![molecular formula C13H17ClF3NO B1391303 Clorhidrato de 4-{[3-(trifluorometil)fenoxi]metil}piperidina CAS No. 1516938-12-7](/img/structure/B1391303.png)
Clorhidrato de 4-{[3-(trifluorometil)fenoxi]metil}piperidina
Descripción general
Descripción
4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride is a useful research compound. Its molecular formula is C13H17ClF3NO and its molecular weight is 295.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Uso en reacciones de acoplamiento cruzado C,N
Este compuesto se puede utilizar como reactivo para reacciones de acoplamiento cruzado C,N . Estas reacciones son fundamentales en la síntesis de varios compuestos orgánicos, particularmente en la industria farmacéutica.
Síntesis de antagonistas del receptor D3 de dopamina
Se ha informado que este compuesto se puede utilizar en la síntesis de antagonistas del receptor D3 de dopamina . Estos antagonistas se utilizan a menudo en el tratamiento de trastornos neurológicos como la enfermedad de Parkinson y la esquizofrenia.
Componente en medicamentos aprobados por la FDA
El grupo trifluorometil, que está presente en este compuesto, se encuentra en muchos medicamentos aprobados por la FDA . Esto sugiere que el “Clorhidrato de 4-{[3-(trifluorometil)fenoxi]metil}piperidina” podría usarse potencialmente en el desarrollo de nuevos productos farmacéuticos.
Uso en la síntesis de trifluorometilpiridinas
Las trifluorometilpiridinas son un motivo estructural clave en muchos compuestos bioactivos . Este compuesto podría usarse potencialmente en la síntesis de estas estructuras importantes.
Potenciales propiedades analgésicas
Hay alguna evidencia que sugiere que compuestos similares pueden tener propiedades analgésicas (alivian el dolor) . Si bien se necesitan más investigaciones, esta podría ser una aplicación potencial para el “this compound”.
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of dopamine d3 receptor antagonists , suggesting that this compound may also interact with dopamine receptors.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Análisis Bioquímico
Biochemical Properties
4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. The trifluoromethyl group in the compound enhances its binding affinity to certain enzymes, potentially acting as an inhibitor or activator depending on the context. For instance, it may interact with cytochrome P450 enzymes, influencing their activity and thereby affecting metabolic pathways . The nature of these interactions is often characterized by strong binding due to the electronegative trifluoromethyl group, which can form hydrogen bonds and other non-covalent interactions with target biomolecules.
Cellular Effects
The effects of 4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of G-protein coupled receptors (GPCRs), leading to altered signaling cascades . Additionally, it can affect the expression of genes involved in metabolic processes, potentially leading to changes in cellular energy production and utilization. The compound’s impact on cellular metabolism may also involve alterations in the levels of key metabolites and flux through metabolic pathways.
Molecular Mechanism
At the molecular level, 4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes. These molecular interactions are often mediated by the trifluoromethyl group’s ability to form strong non-covalent bonds with target molecules.
Temporal Effects in Laboratory Settings
The temporal effects of 4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Its long-term effects on cellular function can vary depending on the experimental context. For example, prolonged exposure to the compound may lead to cumulative changes in gene expression and cellular metabolism, potentially resulting in altered cell function. In vivo studies have also indicated that the compound’s effects can persist over time, with potential implications for its therapeutic use.
Dosage Effects in Animal Models
The effects of 4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways without causing significant toxicity . At higher doses, the compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above certain concentration levels. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the activity of cytochrome P450 enzymes, which play a key role in drug metabolism and detoxification . The compound’s impact on metabolic flux can lead to changes in the levels of specific metabolites, affecting overall cellular metabolism. Additionally, it may interact with other metabolic enzymes, modulating their activity and thereby influencing metabolic pathways related to energy production, lipid metabolism, and other essential cellular processes.
Transport and Distribution
The transport and distribution of 4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters (OATs) or organic cation transporters (OCTs) . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can also be affected by its interactions with plasma proteins, which can modulate its bioavailability and pharmacokinetics.
Subcellular Localization
The subcellular localization of 4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting proteins . These interactions can influence the compound’s activity and function within the cell. For example, localization to the nucleus may enhance its ability to modulate gene expression, while mitochondrial localization could impact cellular energy production and metabolism.
Propiedades
IUPAC Name |
4-[[3-(trifluoromethyl)phenoxy]methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-2-1-3-12(8-11)18-9-10-4-6-17-7-5-10;/h1-3,8,10,17H,4-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOXJASYVKIOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC(=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


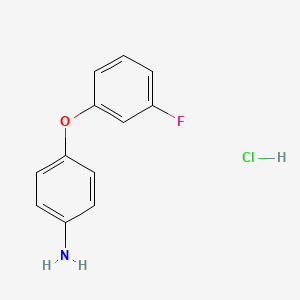
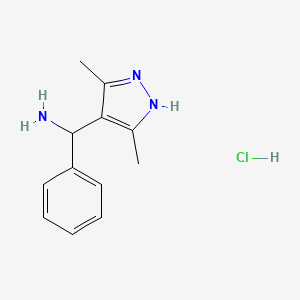

![3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1391225.png)
